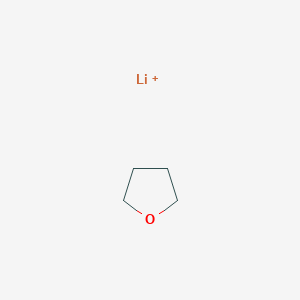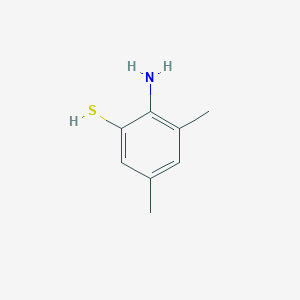
18-Chloro-3,6,9,12,15-pentaoxaoctadecane-1,17-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18-Chloro-3,6,9,12,15-pentaoxaoctadecane-1,17-diol is a chemical compound known for its unique structure and properties It belongs to the class of polyether compounds, which are characterized by multiple ether groups in their molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 18-Chloro-3,6,9,12,15-pentaoxaoctadecane-1,17-diol typically involves the chlorination of hexaethylene glycol. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a chlorine atom. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted in an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
18-Chloro-3,6,9,12,15-pentaoxaoctadecane-1,17-diol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate the substitution of the chlorine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the chlorine atom.
Oxidation Reactions: Aldehydes or carboxylic acids derived from the oxidation of hydroxyl groups.
Reduction Reactions: Reduced derivatives with altered functional groups.
科学研究应用
18-Chloro-3,6,9,12,15-pentaoxaoctadecane-1,17-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems and as a component in the formulation of biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and surfactants.
作用机制
The mechanism of action of 18-Chloro-3,6,9,12,15-pentaoxaoctadecane-1,17-diol involves its interaction with specific molecular targets and pathways. The chlorine atom and ether groups in the compound can interact with various enzymes and receptors, modulating their activity. The compound’s polyether structure allows it to form complexes with metal ions, which can influence biochemical processes.
相似化合物的比较
Similar Compounds
Hexaethylene Glycol: The parent compound without the chlorine substitution.
Polyethylene Glycol: A polymeric form with similar ether linkages.
18-Bromo-3,6,9,12,15-pentaoxaoctadecane-1,17-diol: A bromine-substituted analog.
Uniqueness
18-Chloro-3,6,9,12,15-pentaoxaoctadecane-1,17-diol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The chlorine substitution can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets.
属性
CAS 编号 |
57267-23-9 |
|---|---|
分子式 |
C13H27ClO7 |
分子量 |
330.80 g/mol |
IUPAC 名称 |
1-chloro-3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C13H27ClO7/c14-11-13(16)12-21-10-9-20-8-7-19-6-5-18-4-3-17-2-1-15/h13,15-16H,1-12H2 |
InChI 键 |
VUFRMPAIYZQCED-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCCOCCOCCOCC(CCl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[1-(4-Methoxyanilino)ethylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14636142.png)
![2,4-Dibromo-6-[(piperidin-1-yl)methyl]phenol](/img/structure/B14636149.png)
![2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14636154.png)
![4H,5H-Pyrano[4,3-d]-1,3-dioxin, tetrahydro-8a-methyl-](/img/structure/B14636159.png)
![4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride](/img/structure/B14636167.png)
![N'-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14636170.png)
![Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14636187.png)

![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)


![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)

